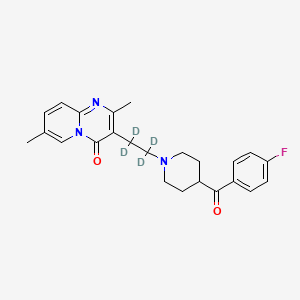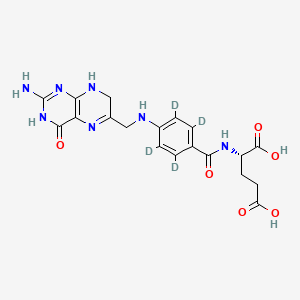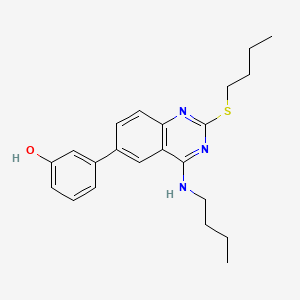
Antibacterial agent 77
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 77 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 77 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of a primary amine with a carboxylic acid derivative to form an amide bond. This is followed by cyclization reactions to form the core structure of the compound. The final steps often include functional group modifications to enhance the antibacterial activity.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization, filtration, and chromatography.
化学反応の分析
Types of Reactions: Antibacterial agent 77 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral pH.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its antibacterial properties.
科学的研究の応用
Antibacterial agent 77 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying antibacterial mechanisms and developing new antibacterial agents.
Biology: Employed in research on bacterial resistance mechanisms and the development of new therapeutic strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and other applications.
作用機序
The mechanism of action of antibacterial agent 77 involves the inhibition of bacterial cell wall synthesis. This compound targets specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Additionally, it may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antibacterial activity.
類似化合物との比較
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different chemical structure.
Cephalosporin: Another class of antibiotics that inhibit cell wall synthesis but are structurally distinct from antibacterial agent 77.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis but through a different mechanism.
Uniqueness: this compound is unique in its ability to target multiple bacterial processes simultaneously, making it highly effective against drug-resistant strains. Its chemical structure allows for modifications that can enhance its activity and reduce the likelihood of resistance development.
特性
分子式 |
C22H27N3OS |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
3-[4-(butylamino)-2-butylsulfanylquinazolin-6-yl]phenol |
InChI |
InChI=1S/C22H27N3OS/c1-3-5-12-23-21-19-15-17(16-8-7-9-18(26)14-16)10-11-20(19)24-22(25-21)27-13-6-4-2/h7-11,14-15,26H,3-6,12-13H2,1-2H3,(H,23,24,25) |
InChIキー |
BWGYAYXJMUPXEL-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=NC(=NC2=C1C=C(C=C2)C3=CC(=CC=C3)O)SCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


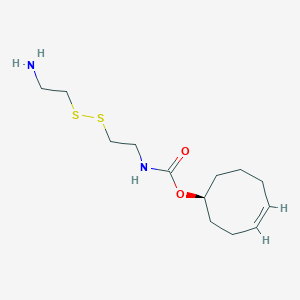
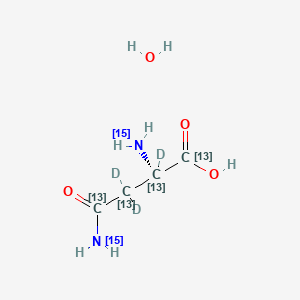
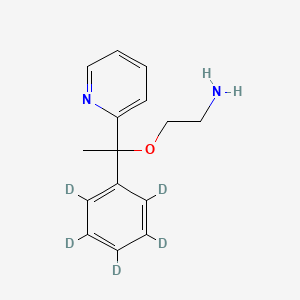

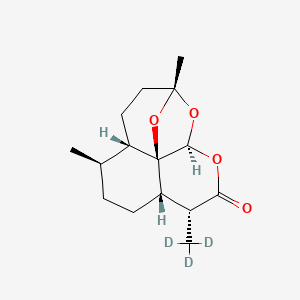
![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)


